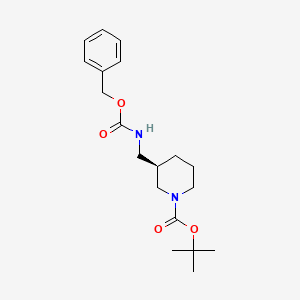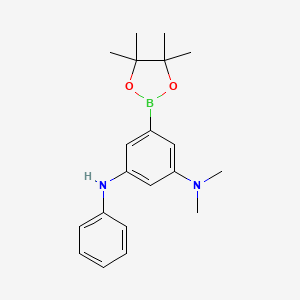
N1,N1-Dimethyl-N3-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) benzene-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1,N1-Dimethyl-N3-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) benzene-1,3-diamine is a complex organic compound with a unique structure that includes a boron-containing dioxaborolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Dimethyl-N3-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) benzene-1,3-diamine typically involves the following steps:
Formation of the dioxaborolane ring: This is achieved by reacting pinacol with boronic acid derivatives under specific conditions.
Coupling reactions: The dioxaborolane intermediate is then coupled with aniline derivatives using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
N1,N1-Dimethyl-N3-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) benzene-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed
Oxidation: Boronic acids and phenols.
Reduction: Amines and alcohols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
科学的研究の応用
N1,N1-Dimethyl-N3-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) benzene-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of N1,N1-Dimethyl-N3-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) benzene-1,3-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
Phenylboronic acid pinacol ester: Similar boron-containing structure but lacks the dimethylamino group.
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boron-containing compound with a different substitution pattern.
Uniqueness
N1,N1-Dimethyl-N3-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) benzene-1,3-diamine is unique due to its combination of a boron-containing dioxaborolane ring and a dimethylamino group, which imparts distinct chemical reactivity and biological activity .
特性
CAS番号 |
883727-41-1 |
|---|---|
分子式 |
C20H27BN2O2 |
分子量 |
338.3 g/mol |
IUPAC名 |
3-N,3-N-dimethyl-1-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diamine |
InChI |
InChI=1S/C20H27BN2O2/c1-19(2)20(3,4)25-21(24-19)15-12-17(14-18(13-15)23(5)6)22-16-10-8-7-9-11-16/h7-14,22H,1-6H3 |
InChIキー |
SCNOGYPUWQHQES-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)N(C)C)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


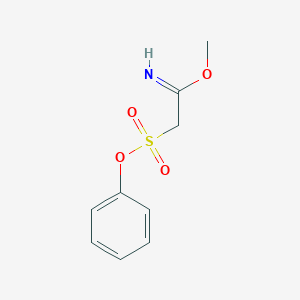
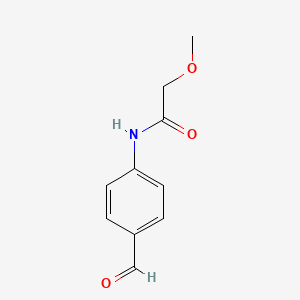
![4-{4-[4-(3-Chloro-4-methoxyphenyl)piperidin-4-yl]phenyl}pyridine](/img/structure/B12609787.png)
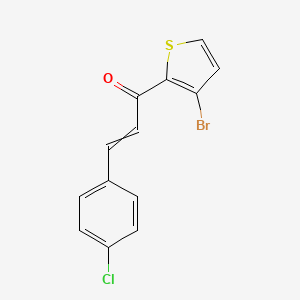
![4,5-Diphenyl-2-[(trimethylstannyl)sulfanyl]-1,3-oxazole](/img/structure/B12609795.png)
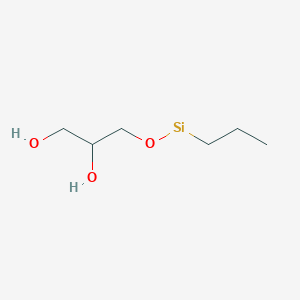

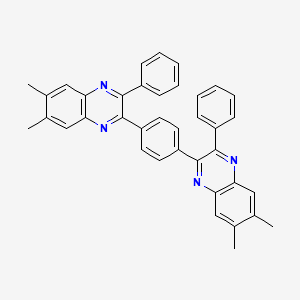

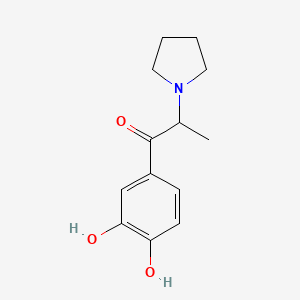
![[[14-Amino-1-(diethoxyphosphoryloxyamino)-14-iminotetradecylidene]amino] diethyl phosphate](/img/structure/B12609860.png)
propanedinitrile](/img/structure/B12609867.png)
